(3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-hydroxy-3-(P-tolyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one
CAS No.: 1700622-07-6
Cat. No.: VC0194579
Molecular Formula: C25H24FNO3
Molecular Weight: 405.47
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1700622-07-6 |
|---|---|
| Molecular Formula | C25H24FNO3 |
| Molecular Weight | 405.47 |
| IUPAC Name | (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-hydroxy-3-(4-methylphenyl)propyl]-4-(4-hydroxyphenyl)azetidin-2-one |
| Standard InChI | InChI=1S/C25H24FNO3/c1-16-2-4-17(5-3-16)23(29)15-14-22-24(18-6-12-21(28)13-7-18)27(25(22)30)20-10-8-19(26)9-11-20/h2-13,22-24,28-29H,14-15H2,1H3/t22-,23+,24-/m1/s1 |
| SMILES | CC1=CC=C(C=C1)C(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O |
| Appearance | White Solid |
Introduction
(3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-hydroxy-3-(p-tolyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one is a complex organic compound with a specific stereochemistry, which is crucial for its chemical and biological properties. This compound is associated with ezetimibe, a medication used to reduce cholesterol absorption in the intestine. It is identified by its CAS number, 1700622-07-6, and is known by several synonyms, including Ezetimibe Impurity I and 4-Desfluoro-4-methyl Ezetimibe .
Molecular Formula and Weight
Stereochemistry
The compound has a specific stereochemistry, with (3R,4S) configuration at the azetidinone ring and (S) configuration at the hydroxypropyl side chain. This stereochemistry is crucial for its biological activity and interaction with other molecules.
Synonyms and Related Compounds
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Synonyms: Ezetimibe Impurity I, 4-Desfluoro-4-methyl Ezetimibe, (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-(p-tolyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one .
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Related Compounds: Ezetimibe, which is used to treat hypercholesterolemia by inhibiting the absorption of cholesterol in the small intestine .
Manufacturing and Synthesis
The synthesis of related compounds like ezetimibe involves complex steps, including the use of optically active intermediates and specific catalysts. For example, one method involves reacting an optically active N-acyl-oxazolidide with an alkyleneglycol in the presence of an acidic catalyst, followed by reaction with a silyl-imine under Lewis acid conditions .
Biological Activity and Applications
While the specific biological activity of (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-(p-tolyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one is not well-documented, it is related to ezetimibe, which is known for its role in reducing cholesterol absorption. This suggests potential applications in managing cholesterol levels, though its efficacy and safety as a standalone compound would require further investigation.
Chemical Data
| Property | Value |
|---|---|
| CAS Number | 1700622-07-6 |
| Molecular Formula | C25H24FNO3 |
| Molecular Weight | 405.46 g/mol |
| Stereochemistry | (3R,4S) at azetidinone, (S) at hydroxypropyl |
Synthesis Overview
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Starting Materials: Optically active intermediates.
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Catalysts: Acidic catalysts and Lewis acids.
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Conditions: Hot, water-immiscible solvents and inert organic solvents at controlled temperatures.
Biological Relevance
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Related Compound: Ezetimibe, used for cholesterol management.
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Potential Applications: May have implications in lipid metabolism, though specific effects need further study.
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